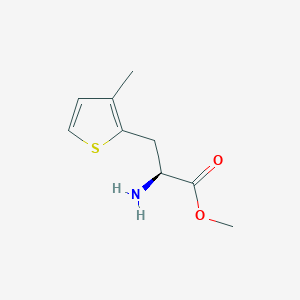

methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Description

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a chiral amino acid ester featuring a thiophene ring substituted with a methyl group at the 3-position. Its molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol (calculated). The (2S)-configuration at the α-carbon distinguishes it from its enantiomer, methyl (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate . The thiophene moiety, a sulfur-containing heterocycle, imparts unique electronic and steric properties, making this compound relevant in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate |

InChI |

InChI=1S/C9H13NO2S/c1-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1 |

InChI Key |

PHRQSUQXTORKLE-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(SC=C1)C[C@@H](C(=O)OC)N |

Canonical SMILES |

CC1=C(SC=C1)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate typically involves the reaction of 3-methylthiophene with appropriate amino acid derivatives under controlled conditions. One common method includes the use of methyl 2-bromo-3-methylthiophene as a starting material, which undergoes nucleophilic substitution with an amino acid ester to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives .

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

Biology: The compound can be used in studies related to enzyme interactions and protein synthesis.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride

- Molecular Formula: C₈H₁₀BrNO₂S

- Key Differences : Replacement of the methyl group with bromine introduces electron-withdrawing effects , altering reactivity in cross-coupling reactions. The bromo substituent increases molecular weight (265.74 g/mol ) and polarizability compared to the methyl group .

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

- Molecular Formula: C₁₀H₁₂BrNO₂

- Key Differences : Substitution of thiophene with a para-bromophenyl group replaces the heteroaromatic system with a benzene ring. The bromophenyl group is less electron-rich than thiophene, affecting π-π stacking interactions. Molecular weight increases to 258.11 g/mol .

Heteroaromatic vs. Aromatic Substituents

Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride

- Molecular Formula: C₁₄H₁₆ClNO₂

- Key Differences : The naphthyl group introduces a larger aromatic system , enhancing lipophilicity (logP) and steric bulk. This may reduce solubility in polar solvents compared to the thiophene analog .

Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate dihydrochloride

- Molecular Formula : C₉H₁₂BrClN₂O₂

- Key Differences: The pyridine ring contains a basic nitrogen atom, enabling hydrogen bonding and protonation at physiological pH.

Electronic and Steric Modifications

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride

- Molecular Formula: C₉H₁₀FNO₂ (excluding HCl)

Methyl (2S)-2-amino-3-(3-chloro-5-fluoro-4-hydroxyphenyl)propanoate

- Molecular Formula: C₁₀H₁₁ClFNO₃

- Key Differences: Multiple substituents (Cl, F, OH) introduce polarity and hydrogen-bonding capacity, contrasting with the non-polar methyl group on thiophene. The hydroxyl group increases solubility in aqueous media .

Stereochemical Comparisons

Methyl (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Research Implications

- Electron-Rich vs. Electron-Deficient Systems : Thiophene-based analogs (e.g., target compound) are preferable in reactions requiring electron-donating ligands, while brominated or fluorinated phenyl derivatives suit electrophilic pathways.

- Stereochemistry : The S-configuration of the target compound may offer advantages in asymmetric synthesis or receptor binding compared to its R-enantiomer.

Biological Activity

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a chiral compound with significant biological and chemical properties, primarily due to its unique structural features which include a propanoate backbone, an amino group, and a 3-methylthiophene moiety. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10H13NOS

Molecular Weight : 199.27 g/mol

Structural Features : The compound contains a propanoate group and a substituted thiophene ring, which enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NOS |

| Molecular Weight | 199.27 g/mol |

| Chiral Configuration | (2S) |

Synthesis

The synthesis of this compound is typically achieved through the Knoevenagel reaction , involving the condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. This method is favored for its efficiency in producing high yields of the desired compound.

The biological activity of this compound can be attributed to its interaction with various biological pathways. The presence of the thiophene ring is known to influence the compound's ability to interact with enzymes and receptors in biological systems.

- Antioxidant Activity : Compounds containing thiophene rings have been noted for their antioxidant properties, which may help in reducing oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases.

Case Studies and Research Findings

- Study on Antioxidant Properties : A study demonstrated that derivatives of thiophene exhibited significant free radical scavenging activity, suggesting that this compound may also possess similar properties .

- Neuroprotection : Research has indicated that thiophene-containing compounds can modulate signaling pathways related to neuroprotection, particularly through the inhibition of apoptotic pathways in neuronal cells .

- Pharmacological Potential : The compound has been evaluated for its potential role in treating conditions like anxiety and depression due to its structural similarity to known psychoactive substances .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, we can compare it with similar compounds:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Methyl (2R)-2-amino-3-(naphthalen-2-yl)propanoate | Naphthalene ring | Higher molecular weight; different aromatic properties |

| Methyl (r)-3-amino-3-(4-methylphenyl)propanoate | Para-substituted phenyl ring | Different pharmacological profile due to phenyl substitution |

| Methyl (r)-3-amino-3-(3-methylthiophen-2-yl)propanoate | Similar thiophene structure | Variation in stereochemistry; potential different biological activity |

Q & A

Q. Example Protocol :

Protect (2S)-2-aminopropanoic acid with Boc anhydride.

Couple the Boc-protected amino acid with 3-methylthiophene-2-boronic acid under palladium catalysis.

Esterify the resulting acid with methanol and HCl.

Deprotect the Boc group using TFA.

Basic: How can the enantiomeric purity of this compound be validated?

Methodological Answer:

Enantiomeric purity is critical for biological activity. Use:

- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers, referencing retention times of known standards .

- Optical Rotation : Compare observed [α]D values with literature data for (2S)-configured amino acids (e.g., +15° to +25° in methanol) .

- NMR Chiral Shift Reagents : Eu(hfc)₃ can induce distinct chemical shifts for enantiomers in ¹H NMR .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like tyrosine kinases, leveraging the thiophene moiety’s π-stacking potential .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (predicted ~1.2) and polar surface area (~75 Ų) to predict bioavailability .

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gap ~5 eV) relevant to redox activity .

Advanced: How can stability issues (e.g., hydrolysis, oxidation) be mitigated during storage?

Methodological Answer:

- Hydrolysis Prevention : Store as a lyophilized powder at -20°C under argon. Avoid aqueous buffers at pH > 8.0, where ester hydrolysis accelerates .

- Oxidation Protection : Add 0.1% BHT to solutions to stabilize the thiophene ring against radical-mediated degradation .

- Light Sensitivity : Use amber vials to prevent photodegradation, as UV-Vis spectra show absorbance peaks < 300 nm .

Advanced: What structural characterization techniques resolve contradictions in crystallographic data?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Resolve bond-length discrepancies (e.g., C-S bond in thiophene: ~1.70 Å vs. 1.74 Å in conflicting reports) using high-resolution data (R-factor < 0.05) .

- Solid-State NMR : Compare ¹³C CP/MAS NMR with solution-state data to confirm conformational stability .

- IR Spectroscopy : Validate hydrogen bonding via NH stretch frequencies (~3350 cm⁻¹ for intramolecular H-bonds) .

Advanced: How does the 3-methylthiophene moiety influence enzyme inhibition kinetics?

Methodological Answer:

- Kinetic Assays : Perform Michaelis-Menten analysis (e.g., Km and Vmax shifts) using purified enzymes (e.g., cytochrome P450 2D6) to quantify competitive inhibition .

- SAR Studies : Compare IC₅₀ values with analogs lacking the methyl group; methyl substitution typically enhances hydrophobic binding (e.g., ΔIC₅₀ = 2.5 µM vs. 10 µM) .

- Fluorescence Quenching : Monitor tryptophan emission (λex = 280 nm) to assess binding-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.